molecular formula C19H19N3O2S B4395172 N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide

N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide

Cat. No. B4395172
M. Wt: 353.4 g/mol
InChI Key: MBLGJUKZCTYYJY-UHFFFAOYSA-N
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Description

N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide, also known as PBT2, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases. It is a member of the class of compounds known as metal protein attenuating compounds (MPACs), which have been shown to have potential therapeutic effects in a range of neurological disorders.

Mechanism of Action

The mechanism of action of N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide is not fully understood, but it is thought to involve the chelation of metal ions, such as copper and zinc, that are involved in the formation of toxic protein aggregates in the brain. By reducing the levels of these metal ions, N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide may be able to prevent the formation of these aggregates and reduce their toxicity.
Biochemical and Physiological Effects:
N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide has been shown to have a range of biochemical and physiological effects in animal models of neurodegenerative diseases. These include reducing the levels of toxic protein aggregates, improving synaptic function, reducing inflammation, and improving cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide as a research tool is its specificity for metal ions, which allows for targeted manipulation of these ions in the brain. However, one limitation of N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide is that its effects may be dependent on the specific metal ion concentrations present in the brain, which can vary between individuals and disease states.

Future Directions

There are a number of potential future directions for research on N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide. These include further studies of its mechanism of action, the development of more specific and potent MPACs, and the testing of N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide in clinical trials for neurodegenerative diseases. Additionally, N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide may have potential applications in other areas of medicine, such as cancer therapy, where metal ion chelation has been shown to have therapeutic effects.

Scientific Research Applications

N-{6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl}butanamide has been studied extensively for its potential therapeutic effects in a range of neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. It has been shown to have a range of effects on the brain, including reducing the accumulation of toxic proteins, improving synaptic function, and reducing inflammation.

properties

IUPAC Name

N-[6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-2-6-17(23)22-19-21-15-10-9-14(12-16(15)25-19)20-18(24)11-13-7-4-3-5-8-13/h3-5,7-10,12H,2,6,11H2,1H3,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBLGJUKZCTYYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[6-[(2-phenylacetyl)amino]-1,3-benzothiazol-2-yl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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